molecular formula C18H20F3N5O2 B2766740 2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034438-81-6

2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Número de catálogo: B2766740
Número CAS: 2034438-81-6
Peso molecular: 395.386
Clave InChI: IPJZSJRUZWFZBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H19F3N6O\text{C}_{16}\text{H}_{19}\text{F}_3\text{N}_6\text{O}

Key Properties

PropertyValue
Molecular Weight368.36 g/mol
CAS Number2034465-50-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multiple steps, including the preparation of the piperidine ring and the introduction of the pyrimidine moiety. The final step often involves coupling with a nicotinamide derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cancer pathways. It is hypothesized to inhibit certain kinases associated with tumor growth and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines:

  • IC50 Values : The compound exhibits IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity.
Cell LineIC50 (μM)
A549 (Lung)0.126
MDA-MB-231 (Breast)0.050
NCI-H1975 (Lung)0.013

These values suggest that modifications to the core structure can enhance efficacy against specific cancer types.

Case Studies

  • Study on EGFR Inhibition : A study evaluated the effects of similar pyrimidine-based compounds on EGFR kinase inhibition, finding that modifications similar to those in our compound led to enhanced selectivity and potency against tumor cells .
  • Xenograft Model : In vivo studies using Karpas-422 xenograft models demonstrated robust antitumor effects when dosed at 160 mg/kg BID, indicating significant therapeutic potential .
  • Selectivity for Cancer Cells : Research has shown that compounds with similar structures exhibit a marked preference for cancer cells over non-cancerous cells, demonstrating a favorable therapeutic window .

Aplicaciones Científicas De Investigación

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, the compound showed selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM and against HCT116 colon cancer cells with an IC50 value of 5.3 µM. The following table summarizes these findings:

Cell LineIC50 (µM)
MCF-73.1
HCT1165.3

These results indicate that modifications to the benzamide structure can enhance anticancer properties, making this compound a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Preliminary investigations suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. In vitro studies indicated a reduction in TNF-alpha and IL-6 production in macrophage cell lines treated with the compound:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This profile indicates promising anti-inflammatory potential, warranting further exploration in therapeutic contexts.

Antimicrobial Activity

Some derivatives of compounds with similar structures have shown efficacy against bacterial strains, suggesting that this compound could also possess antimicrobial properties.

Synthetic Methods

The synthesis of 2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:

  • Preparation of the Piperidine Ring : This is the foundational step where piperidine is synthesized.
  • Introduction of the Pyrimidine Moiety : The pyrimidine structure is then incorporated into the piperidine framework.
  • Coupling with the Benzamide Group : The final step involves linking the benzamide moiety to complete the synthesis.

Key reagents include methoxybenzoyl chloride, 2-methyl-6-(trifluoromethyl)pyrimidine, and piperidine, often carried out under inert atmospheres like nitrogen or argon at elevated temperatures.

In Vivo Studies on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These findings support its potential as a lead compound for developing new anticancer therapies.

Safety and Toxicity Assessments

Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Propiedades

IUPAC Name

2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-11-23-14(18(19,20)21)10-15(24-11)26-8-5-12(6-9-26)25-16(27)13-4-3-7-22-17(13)28-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJZSJRUZWFZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.